molecular formula C8H9ClN2O2 B12316511 3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B12316511
M. Wt: 200.62 g/mol
InChI Key: VFZFSWWZNACNBJ-UHFFFAOYSA-N
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Description

3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 3-position and a carboxylic acid group at the 2-position. It is widely used in various fields of scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring system. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The industrial synthesis may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5H,6H,7H,8H-imidazo[1,5-a]pyridine: This compound has a similar imidazo-pyridine structure but differs in the position of the nitrogen atoms.

    Imidazo[1,2-a]pyridine analogues: These compounds share the imidazo[1,2-a]pyridine core but have different substituents, leading to variations in their chemical and biological properties.

Uniqueness

3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of the chlorine atom and the carboxylic acid group, which confer specific reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H9ClN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H2,(H,12,13)

InChI Key

VFZFSWWZNACNBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC(=C2Cl)C(=O)O)C1

Origin of Product

United States

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